molecular formula C13H18FN3O B6750400 N-(5-fluoropyridin-2-yl)-2,2,5-trimethylpyrrolidine-1-carboxamide

N-(5-fluoropyridin-2-yl)-2,2,5-trimethylpyrrolidine-1-carboxamide

Cat. No.: B6750400
M. Wt: 251.30 g/mol
InChI Key: MDEGLUSIHKYFKX-UHFFFAOYSA-N
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Description

N-(5-fluoropyridin-2-yl)-2,2,5-trimethylpyrrolidine-1-carboxamide is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical and biological properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of a fluorine atom in the pyridine ring significantly alters the compound’s reactivity and stability, making it an interesting subject for research and industrial applications.

Properties

IUPAC Name

N-(5-fluoropyridin-2-yl)-2,2,5-trimethylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN3O/c1-9-6-7-13(2,3)17(9)12(18)16-11-5-4-10(14)8-15-11/h4-5,8-9H,6-7H2,1-3H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDEGLUSIHKYFKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(N1C(=O)NC2=NC=C(C=C2)F)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-fluoropyridin-2-yl)-2,2,5-trimethylpyrrolidine-1-carboxamide typically involves the fluorination of pyridine derivatives. One common method is the reaction of pyridine with fluorinating agents such as N-fluoropyridinium salts in the presence of a strong acid . Another approach involves the use of deoxyfluorination reagents like N,N-diaryl-2,2-difluoroimidazol, which can convert hydroxypyridines to fluoropyridines under mild conditions .

Industrial Production Methods

Industrial production of fluorinated pyridines often employs large-scale fluorination processes using reagents like Selectfluor or N-fluorobenzenesulfonimide. These processes are designed to be efficient and scalable, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(5-fluoropyridin-2-yl)-2,2,5-trimethylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce the corresponding amines or alcohols .

Scientific Research Applications

N-(5-fluoropyridin-2-yl)-2,2,5-trimethylpyrrolidine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-fluoropyridin-2-yl)-2,2,5-trimethylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring enhances the compound’s ability to bind to certain enzymes or receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoropyridine
  • 3-fluoropyridine
  • 4-fluoropyridine
  • 2,3,4,5-tetrafluoropyridine

Uniqueness

N-(5-fluoropyridin-2-yl)-2,2,5-trimethylpyrrolidine-1-carboxamide is unique due to the presence of both a fluorinated pyridine ring and a pyrrolidine carboxamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

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